molecular formula C11H9NO3 B11926396 1-Methoxy-3-nitronaphthalene CAS No. 13802-40-9

1-Methoxy-3-nitronaphthalene

Katalognummer: B11926396
CAS-Nummer: 13802-40-9
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: BCAWRAILVSDAAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-3-nitronaphthalene is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, where a methoxy group (-OCH3) is attached to the first carbon and a nitro group (-NO2) is attached to the third carbon of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-nitronaphthalene can be synthesized through the nitration of 1-methoxynaphthaleneThis is typically achieved using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) promoted by molecular oxygen and acetic anhydride under mild conditions . This approach offers higher selectivity and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-3-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a carboxyl group (-COOH).

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 1-Methoxy-3-aminonaphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation: 1-Methoxy-3-naphthoic acid.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-3-nitronaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-methoxy-3-nitronaphthalene exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-3-nitronaphthalene can be compared with other methoxynitronaphthalenes, such as:

  • 1-Methoxy-5-nitronaphthalene
  • 2-Methoxy-5-nitronaphthalene

Uniqueness: this compound is unique due to the specific positioning of the methoxy and nitro groups on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo . This positional isomerism results in different chemical and physical properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for research and practical applications.

Eigenschaften

CAS-Nummer

13802-40-9

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

1-methoxy-3-nitronaphthalene

InChI

InChI=1S/C11H9NO3/c1-15-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3

InChI-Schlüssel

BCAWRAILVSDAAU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=CC=CC=C21)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.